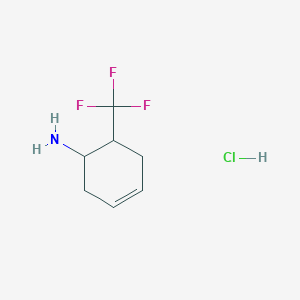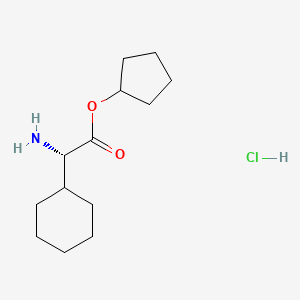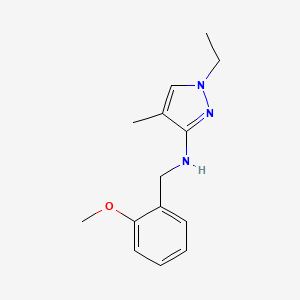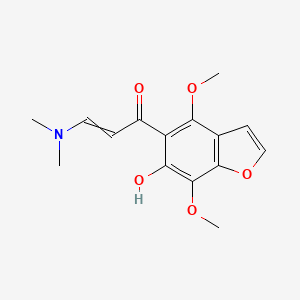
o-(2-Pyridylmethyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de o-(2-piridilmetil)hidroxilamina: es un compuesto químico con aplicaciones significativas en diversos campos de la ciencia y la industria. Es conocido por su estructura única, que incluye un grupo piridilmetil unido a una porción de hidroxilamina, y se utiliza comúnmente en la síntesis orgánica y como reactivo en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Método de hidrólisis de oxima: Este método implica la hidrólisis de oximas para producir derivados de hidroxilamina.
O-alquilación y arilación: Las hidroxilaminas se pueden sintetizar a través de reacciones de O-alquilación y arilación.
Métodos de producción industrial: La producción industrial a menudo implica el uso de electrodiálisis acoplado con reacciones de hidrólisis para mejorar el rendimiento y simplificar el proceso. Este método es ventajoso debido a sus condiciones de reacción suaves y su rendimiento eficiente de transferencia de masa .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación y reducción: El clorhidrato de o-(2-piridilmetil)hidroxilamina puede sufrir reacciones de oxidación y reducción, que son esenciales en varios procesos de síntesis orgánica.
Reacciones de sustitución: Puede participar en reacciones de sustitución, particularmente O-alquilación y arilación, para formar hidroxilaminas O-sustituidas.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.
Catalizadores: Los catalizadores de paladio y platino a menudo se emplean en estas reacciones.
Productos principales:
Hidroxilaminas O-sustituidas: Estos son intermedios valiosos en la síntesis de diversos compuestos orgánicos, incluidos éteres de oxima y benzofuranos.
Aplicaciones Científicas De Investigación
Química:
- Utilizado como reactivo en la síntesis orgánica para la preparación de hidroxilaminas O-sustituidas y otros derivados .
Biología:
- Empleado en el estudio de los mecanismos de daño y reparación del ADN, particularmente en la detección de roturas de cadena simple en el ADN .
Medicina:
- Investigado por su posible uso en la síntesis de inhibidores de la desacetilasa de histonas, que son importantes en la investigación del cáncer .
Industria:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de o-(2-piridilmetil)hidroxilamina implica su capacidad de actuar como nucleófilo en diversas reacciones químicas. Puede formar intermedios estables con especies electrófilas, facilitando la formación de nuevos enlaces químicos. Esta propiedad es particularmente útil en la síntesis orgánica y el desarrollo de nuevas entidades químicas .
Comparación Con Compuestos Similares
Compuestos similares:
2,4-Dinitrofenilhidroxilamina (DPH): Conocido por su uso como agente de aminación electrófilo.
O-(Difenilfosfinil)hidroxilamina (DPPH): Utilizado en reacciones de formación de enlaces regio y estereoselectivas.
Ácido hidroxilamina-O-sulfónico (HOSA): Empleado en varias reacciones de aminación.
Singularidad: El clorhidrato de o-(2-piridilmetil)hidroxilamina es único debido a su grupo piridilmetil, que mejora su reactividad y estabilidad en reacciones químicas. Esto lo convierte en un reactivo valioso en la síntesis orgánica y un compuesto versátil en la investigación científica .
Propiedades
Fórmula molecular |
C6H9ClN2O |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |
Clave InChI |
QFRHQZLHZLSOHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)

![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)

![3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11733734.png)

![4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11733747.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733762.png)
